4-(2-{4-[6-(3,5-DIOXO-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-EN-4-YL)-4-PHENYL-2-QUINAZOLINYL]PHENYL}-4-PHENYL-6-QUINAZOLINYL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE
Overview
Description
4,4’-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(4-azatricyclo[5210~2,6~]dec-8-ene-3,5-dione) is a complex organic compound with a unique structure that includes quinazoline and tricyclodecane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione) typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline derivatives, followed by the introduction of the tricyclodecane units. Key steps include:
Formation of Quinazoline Derivatives: This involves the reaction of appropriate aniline derivatives with formamide under acidic conditions to form the quinazoline core.
Coupling Reactions: The quinazoline derivatives are then coupled with phenyl-substituted intermediates using palladium-catalyzed cross-coupling reactions.
Introduction of Tricyclodecane Units: The final step involves the reaction of the coupled product with tricyclodecane derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,4’-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
4,4’-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4,4’-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione) involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tricyclodecane units may enhance the compound’s stability and facilitate its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
4,4’-[1,4-Phenylenebis(2,2’-bipyridine)]: Similar in structure but lacks the tricyclodecane units.
4,4’-[1,4-Phenylenebis(4-phenyl-2,6-pyrimidinediyl)]: Contains pyrimidine instead of quinazoline.
4,4’-[1,4-Phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione): The unique combination of quinazoline and tricyclodecane units distinguishes it from other similar compounds.
Uniqueness
The uniqueness of 4,4’-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione) lies in its combination of quinazoline and tricyclodecane moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-phenylquinazolin-2-yl]phenyl]-4-phenylquinazolin-6-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H36N6O4/c59-49-41-31-15-16-32(23-31)42(41)50(60)57(49)35-19-21-39-37(25-35)45(27-7-3-1-4-8-27)55-47(53-39)29-11-13-30(14-12-29)48-54-40-22-20-36(26-38(40)46(56-48)28-9-5-2-6-10-28)58-51(61)43-33-17-18-34(24-33)44(43)52(58)62/h1-22,25-26,31-34,41-44H,23-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGYEUOSSKDOII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC5=C(C=C4)N=C(N=C5C6=CC=CC=C6)C7=CC=C(C=C7)C8=NC9=C(C=C(C=C9)N1C(=O)C2C3CC(C2C1=O)C=C3)C(=N8)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H36N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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